6-bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline
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Overview
Description
6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 2nd position on the tetrahydroquinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline can be achieved through several synthetic routes. One common method involves the bromination of 2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinoxaline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted quinoxalines.
Oxidation: Formation of quinoxaline-2,3-diones.
Reduction: Formation of 1,2,3,4-tetrahydroquinoxaline derivatives.
Scientific Research Applications
6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 6-bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The bromine atom and the quinoxaline ring structure allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline
- 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
- 2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline
Uniqueness
6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline is unique due to the specific positioning of the bromine atom and the two methyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
1516604-45-7 |
---|---|
Molecular Formula |
C10H13BrN2 |
Molecular Weight |
241.1 |
Purity |
93 |
Origin of Product |
United States |
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